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Compound of Interest

Compound Name: H2N-PEG4-Hydrazide

Cat. No.: B15064408

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the functional groups and
reactivity of H2N-PEG4-Hydrazide, a versatile heterobifunctional linker. This document is
intended for researchers, scientists, and drug development professionals who are utilizing or
considering this molecule for applications in bioconjugation, drug delivery, and proteomics.

Core Properties of H2N-PEG4-Hydrazide

H2N-PEG4-Hydrazide is a chemical compound characterized by a tetraethylene glycol (PEG4)
spacer, flanked by a primary amine (-NH2) on one end and a hydrazide (-NHNH2) on the other.
This unique structure imparts desirable properties for bioconjugation, including enhanced water
solubility and reduced steric hindrance.[1]

Quantitative Data Summary

The key physicochemical properties of H2N-PEG4-Hydrazide are summarized in the table
below. These parameters are crucial for designing and optimizing conjugation reactions and for
the characterization of the resulting conjugates.
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Property Value Source
Molecular Formula C11H25N30s5 [1]
Molecular Weight 279.33 g/mol [1][2]
CAS Number 1425973-15-4 [1]
White to off-white solid or
Appearance .
colorless oll
Purity Typically >95%
N Soluble in water, DMSO, DMF,
Solubility

DCM

Predicted Boiling Point

462.4 +40.0 °C

Predicted Density

1.122 + 0.06 g/cm3

Predicted pKa

~12.82 (amine), ~3-4
(hydrazide N-H)

Storage Conditions

-20°C for long-term storage

Functional Groups and Their Reactivity

The utility of H2N-PEG4-Hydrazide stems from its two distinct functional groups, which allow

for sequential or orthogonal conjugation strategies.

The Hydrazide Group: Reaction with Carbonyls

The terminal hydrazide group is the primary reactive site for conjugation to molecules

containing aldehyde or ketone functionalities. This reaction, known as hydrazone ligation, forms

a stable hydrazone bond.

e Reaction Mechanism: The reaction proceeds via nucleophilic addition of the hydrazide to the

carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.

» pH Dependence: The rate of hydrazone formation is pH-dependent, with optimal rates

typically observed in a mildly acidic buffer (pH 4.5-6.0). At lower pH, the hydrazide becomes
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protonated and less nucleophilic, while at higher pH, the dehydration step is less efficient.

o Catalysis: The reaction can be significantly accelerated by the addition of a nucleophilic
catalyst, most commonly aniline. Aniline forms a transient, more reactive Schiff base with the
carbonyl compound, which is then readily attacked by the hydrazide.

« Stability of Hydrazone Bond: Hydrazone bonds are generally stable under physiological
conditions (pH 7.4) but can be reversible under more acidic conditions, a property that can
be exploited for pH-sensitive drug release.

Figure 1: Reaction of H2N-PEG4-Hydrazide with an aldehyde to form a hydrazone bond.

The Amine Group: Versatile Conjugation Handle

The primary amine group at the other end of the PEG spacer provides a versatile handle for a
variety of conjugation chemistries, including:

o Acylation: Reaction with activated esters (e.g., N-hydroxysuccinimide esters) to form stable
amide bonds.

o Alkylation: Reaction with alkyl halides.

e Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent to form a secondary amine.

This dual functionality allows for the synthesis of complex bioconjugates. For example, a
payload can be attached to the amine group first, and the resulting molecule can then be
conjugated to a biomolecule via the hydrazide group.

Key Applications and Experimental Protocols

H2N-PEG4-Hydrazide is a valuable tool in several areas of biomedical research and drug
development.

Antibody-Drug Conjugates (ADCSs)

In the context of ADCs, H2N-PEG4-Hydrazide can serve as a linker to connect a cytotoxic
drug to an antibody. A common strategy involves the site-specific introduction of an aldehyde
group onto the antibody, which can then be selectively targeted by the hydrazide linker.
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Figure 2: General workflow for site-specific antibody-drug conjugation.

Experimental Protocol: Site-Specific Antibody Conjugation

This protocol describes a general method for the site-specific conjugation of a drug to an
antibody using H2N-PEG4-Hydrazide. This involves the generation of aldehyde groups on the
antibody's glycans followed by hydrazone ligation.

e Antibody Preparation:

o Buffer exchange the antibody into an appropriate buffer (e.g., 0.1 M sodium acetate, pH
5.5).

o Adjust the antibody concentration to 1-5 mg/mL.

e Aldehyde Generation (Glycan Oxidation):

[¢]

Prepare a fresh solution of sodium periodate (NalOa4) in the same buffer.

[e]

Add NalOa to the antibody solution to a final concentration of 1-10 mM.

Incubate the reaction in the dark at 4°C for 30 minutes.

o

[¢]

Quench the reaction by adding an excess of glycerol or ethylene glycol.

[e]

Remove excess reagents by buffer exchange into a conjugation buffer (e.g., 0.1 M sodium
acetate, pH 5.5).

o Preparation of H2N-PEG4-Hydrazide-Drug Conjugate:

o The drug of interest should be pre-functionalized with a reactive group that can be
conjugated to the amine end of H2N-PEG4-Hydrazide (e.g., an NHS ester).

o React the amine-reactive drug with H2N-PEG4-Hydrazide in an appropriate solvent (e.g.,
DMSO) to form the drug-linker construct.

o Purify the drug-linker conjugate by HPLC.

» Hydrazone Ligation:
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[e]

Dissolve the purified H2N-PEG4-Hydrazide-drug conjugate in a minimal amount of a
compatible organic solvent (e.g., DMSO).

[e]

Add a 10-50 fold molar excess of the drug-linker solution to the oxidized antibody.

If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.

o

Incubate the reaction at room temperature for 2-12 hours.

[¢]

e Purification and Characterization of the ADC:

o Purify the ADC from unreacted drug-linker and other reagents using size-exclusion
chromatography (SEC) or protein A affinity chromatography.

o Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques
such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

o Assess the purity and aggregation state of the ADC by SEC.

o Confirm the retained binding affinity of the ADC to its target antigen by ELISA or surface
plasmon resonance (SPR).

PROTAC Development

Proteolysis-targeting chimeras (PROTACS) are bifunctional molecules that induce the
degradation of target proteins. H2N-PEG4-Hydrazide can be used as a flexible linker to
connect a protein-of-interest (POI) ligand and an E3 ligase ligand. The hydrazide functionality
allows for a modular "click-like" assembly of PROTAC libraries.

Figure 3: Modular synthesis of a PROTAC using hydrazone ligation.

Experimental Protocol: Modular PROTAC Synthesis

This protocol outlines a modular approach to synthesize a small library of PROTACs using
H2N-PEG4-Hydrazide.

e Synthesis of E3 Ligase-Linker Intermediate:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15064408?utm_src=pdf-body
https://www.benchchem.com/product/b15064408?utm_src=pdf-body
https://www.benchchem.com/product/b15064408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15064408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Choose an E3 ligase ligand with a suitable attachment point for an amine-reactive group
(e.g., a carboxylic acid that can be converted to an NHS ester).

o React the activated E3 ligase ligand with H2N-PEG4-Hydrazide to form the E3 ligase-
linker intermediate.

o Purify the intermediate by chromatography.

o Preparation of Aldehyde-Functionalized POI Ligands:

o Synthesize or procure a set of ligands for the protein of interest, each functionalized with
an aldehyde group.

e PROTAC Synthesis via Hydrazone Ligation:

(¢]

In parallel reactions (e.g., in a 96-well plate), dissolve the E3 ligase-linker intermediate in a
suitable solvent (e.g., DMSO).

o

Add a slight molar excess of each aldehyde-functionalized POI ligand to individual wells.

[¢]

Add an aniline catalyst to each well.

[¢]

Incubate at room temperature for 4-24 hours.
e Screening and Characterization:

o The resulting crude PROTAC library can be directly used for initial cell-based screening
assays to identify active compounds.

o Active "hits" can then be synthesized on a larger scale and purified by HPLC.

o Confirm the structure and purity of the purified PROTACs by LC-MS and NMR.

Hydrogel Formation

H2N-PEG4-Hydrazide can be used as a crosslinker to form biocompatible hydrogels. This is
typically achieved by reacting it with a multi-arm PEG derivative functionalized with aldehyde

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15064408?utm_src=pdf-body
https://www.benchchem.com/product/b15064408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15064408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

groups. The resulting hydrogels are held together by hydrazone linkages and can be designed
to be biodegradable under acidic conditions.

Experimental Protocol: In Situ Hydrogel Formation
e Preparation of Precursor Solutions:

o Prepare a solution of a multi-arm PEG-aldehyde (e.g., 4-arm PEG-CHO) in a
biocompatible buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 5-10% w/v).

o Prepare a separate solution of H2N-PEG4-Hydrazide in the same buffer, with a
stoichiometric amount of hydrazide groups relative to the aldehyde groups.

e Hydrogel Formation:
o To form the hydrogel, mix the two precursor solutions in a 1:1 volume ratio.

o Gelation should occur rapidly at room temperature or 37°C. The gelation time can be
tuned by adjusting the concentration of the precursors and the pH of the buffer.

o Characterization of the Hydrogel:

o Measure the swelling ratio of the hydrogel by incubating it in buffer and measuring the
change in weight over time.

o Characterize the mechanical properties (e.g., storage and loss moduli) using rheometry.

o To study the degradation profile, incubate the hydrogel in buffers of different pH (e.g., pH
7.4 and pH 5.5) and monitor its dissolution over time.

Characterization of H2N-PEG4-Hydrazide
Conjugates

Thorough characterization is essential to ensure the quality and reproducibility of bioconjugates
prepared with H2N-PEG4-Hydrazide.

Analytical Techniques
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Technique Application

Confirms the successful conjugation and

determines the molecular weight of the
Mass Spectrometry (MS) ]

conjugate. For ADCs, MS can be used to

determine the DAR.

Can be used for structural elucidation of small
NMR Spect molecule conjugates and for quantitative
ectrosco
P by analysis (QNMR) to determine purity and

conjugation efficiency.

Used for purification and analysis of conjugates.
HPLC (RP, SEC, HIC) SEC is used to assess purity and aggregation.
’ ' HIC is particularly useful for determining the

DAR of ADCs.

Can be used to monitor the formation of the
UV-Vis Spectroscopy hydrazone bond, which often results in a
detectable change in the UV-Vis spectrum.

Can confirm the presence of the hydrazone
FTIR Spectroscopy bond through its characteristic vibrational

frequencies.

Conclusion

H2N-PEG4-Hydrazide is a highly valuable and versatile heterobifunctional linker for
researchers in drug development and chemical biology. Its distinct amine and hydrazide
functional groups, coupled with the beneficial properties of the PEG4 spacer, enable a wide
range of bioconjugation strategies. A thorough understanding of its reactivity, particularly the
conditions influencing hydrazone bond formation, is key to its successful application in the
synthesis of well-defined and functional biomolecular conjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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